N-[4-(diethylamino)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
Overview
Description
GATA4-NKX2-5-IN-1 is a small-molecule compound known for its ability to inhibit the transcriptional synergy between GATA4 and NKX2-5 transcription factors. This compound has shown significant potential in modulating cardiac gene expression and has been studied for its cardioprotective effects in various experimental models .
Mechanism of Action
Target of Action
The primary targets of GATA4-NKX2-5-IN-1, also known as 3i-1000, are the transcription factors GATA4 and NKX2-5 . These transcription factors play a central role in various cellular processes, particularly in the heart, where they mediate hypertrophic responses and remodeling . NKX2-5 is one of the earliest markers of cardiac progenitor cells, and the loss or overexpression of NKX2-5 affects cardiac development .
Mode of Action
3i-1000 inhibits the GATA4–NKX2-5 transcriptional synergy in a dose-dependent manner . It has been shown to bind directly to GATA4 . This binding modulates the synergistic interaction of GATA4 and NKX2-5 . The compound exhibits no activity on the protein kinases involved in the regulation of GATA4 phosphorylation .
Biochemical Pathways
The interaction of 3i-1000 with GATA4 and NKX2-5 affects the transcriptional regulation of genes involved in cardiac hypertrophy and remodeling . GATA4 not only regulates the expression of Nkx2.5 but also binds to Nkx2.5, causing a conformational change that allows binding to the promoter of the atrial natriuretic factor (ANF), which in turn stimulates alternative pathways to promote cardiomyogenesis .
Pharmacokinetics
It’s known that the compound exhibits cardioprotective effects both in vitro and in vivo , suggesting that it has sufficient bioavailability to exert its effects in the heart.
Result of Action
The result of 3i-1000’s action is cardioprotection. By modulating the interaction of GATA4 and NKX2-5, it can delay and prevent pathological myocardial remodeling, a key process in the development of heart failure . It also modulates the hypertrophic agonist-induced cardiac gene expression .
Biochemical Analysis
Biochemical Properties
“GATA4-NKX2-5-IN-1” has been shown to directly bind to GATA4, inhibiting the GATA4–NKX2-5 transcriptional synergy . This interaction is dose-dependent, with an IC50 of 3 μM . The compound exhibits no activity on the protein kinases involved in the regulation of GATA4 phosphorylation .
Cellular Effects
In terms of cellular effects, “GATA4-NKX2-5-IN-1” has been found to modulate the hypertrophic agonist-induced cardiac gene expression . It has also been shown to be cardioprotective in vitro and in vivo .
Molecular Mechanism
The molecular mechanism of “GATA4-NKX2-5-IN-1” involves direct physical binding of the compound selectively to GATA4 . This binding inhibits the synergistic interaction between GATA4 and NKX2-5, thereby modulating the transcriptional activity of these factors .
Temporal Effects in Laboratory Settings
While specific temporal effects of “GATA4-NKX2-5-IN-1” in laboratory settings have not been extensively documented, the compound has been shown to reduce cardiomyocyte hypertrophic response in vitro .
Dosage Effects in Animal Models
In animal models, “GATA4-NKX2-5-IN-1” has been shown to ameliorate hypertrophic signaling and improve cardiac function . The specific effects of different dosages of the compound in these models have not been detailed in the literature.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GATA4-NKX2-5-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are typically proprietary information held by the manufacturers .
Industrial Production Methods
Industrial production methods for GATA4-NKX2-5-IN-1 are not widely published. it is likely that the compound is produced using standard organic synthesis techniques, followed by purification processes such as chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
GATA4-NKX2-5-IN-1 primarily undergoes reactions that involve its interaction with transcription factors. It does not exhibit significant activity on protein kinases involved in the regulation of GATA4 phosphorylation .
Common Reagents and Conditions
The compound is typically used in cell culture experiments with reagents such as dimethyl sulfoxide (DMSO) for solubilization. In vivo studies often involve the use of solvents like polyethylene glycol (PEG) and corn oil for administration .
Major Products Formed
The primary product of reactions involving GATA4-NKX2-5-IN-1 is the inhibition of the transcriptional synergy between GATA4 and NKX2-5, leading to modulation of cardiac gene expression .
Scientific Research Applications
GATA4-NKX2-5-IN-1 has been extensively studied for its applications in scientific research, particularly in the fields of cardiology and molecular biology. Some key applications include:
Cardioprotection: The compound has shown potential in protecting cardiac cells from hypertrophic and ischemic damage by modulating gene expression
Gene Regulation Studies: Researchers use GATA4-NKX2-5-IN-1 to study the regulatory mechanisms of GATA4 and NKX2-5 in cardiac development and disease
Drug Development: The compound serves as a lead molecule for developing new therapeutic agents targeting cardiac transcription factors
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to GATA4-NKX2-5-IN-1 include:
3i-1000: Another inhibitor of GATA4-NKX2-5 transcriptional synergy with similar cardioprotective effects
3i-1103: A compound with an acetyl lysine-like domain that modulates atrial and ventricular gene expression
Uniqueness
GATA4-NKX2-5-IN-1 is unique in its specific inhibition of the GATA4-NKX2-5 transcriptional synergy without affecting protein kinases involved in GATA4 phosphorylation. This selective inhibition makes it a valuable tool for studying cardiac gene regulation and developing targeted therapies .
Properties
IUPAC Name |
N-[4-(diethylamino)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-4-24(5-2)18-13-11-17(12-14-18)22-21(25)19-15(3)26-23-20(19)16-9-7-6-8-10-16/h6-14H,4-5H2,1-3H3,(H,22,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDDOZWWBHVIGDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)C2=C(ON=C2C3=CC=CC=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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